Petrosaspongiolide m

Catalog No.
S652229
CAS No.
M.F
C27H40O6
M. Wt
460.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petrosaspongiolide m

Product Name

Petrosaspongiolide m

IUPAC Name

[(1S,3R,4aR,4bS,6aS,10aS,10bS,12aS)-3-(2-hydroxy-5-oxo-2H-furan-3-yl)-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-1-yl] acetate

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C27H40O6/c1-15(28)31-24-16-7-8-21-26(4,12-9-20-25(2,3)10-6-11-27(20,21)5)18(16)14-19(32-24)17-13-22(29)33-23(17)30/h13,16,18-21,23-24,30H,6-12,14H2,1-5H3/t16-,18+,19+,20-,21-,23?,24+,26-,27-/m0/s1

InChI Key

RVWQZLJUVIFAOY-GQLPRRODSA-N

Synonyms

petrosaspongiolide m

Canonical SMILES

CC(=O)OC1C2CCC3C4(CCCC(C4CCC3(C2CC(O1)C5=CC(=O)OC5O)C)(C)C)C

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2CC[C@@H]3[C@]4(CCCC([C@@H]4CC[C@]3([C@@H]2C[C@@H](O1)C5=CC(=O)OC5O)C)(C)C)C

Petrosaspongiolide m is a natural product found in Petrosaspongia nigra with data available.

Petrosaspongiolide M is a marine-derived compound identified as an effective inhibitor of phospholipase A2 enzymes, particularly group II and III secretory phospholipases. It is extracted from marine sponges and has garnered attention for its significant anti-inflammatory properties, making it a subject of interest in pharmaceutical research. The compound's structure consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, which contributes to its biological activity and potential therapeutic applications .

That can modify its structure and enhance its activity. Key reactions include:

  • Oxidation: This reaction introduces oxygen-containing functional groups into the molecule.
  • Covalent Binding: Petrosaspongiolide M has been shown to covalently link to lysine residues at the active sites of enzymes, particularly the immunoproteasome, which is crucial for its inhibitory effects .

These reactions are vital for understanding how the compound interacts with biological targets and can inform synthetic modifications to improve efficacy.

Petrosaspongiolide M exhibits potent biological activity, primarily as an inhibitor of phospholipase A2 enzymes. This inhibition is significant because phospholipase A2 plays a critical role in inflammatory processes by hydrolyzing phospholipids to release arachidonic acid, a precursor for pro-inflammatory mediators. Studies have demonstrated that Petrosaspongiolide M effectively reduces inflammation in both acute and chronic models, suggesting its potential as an anti-inflammatory agent in therapeutic settings . Additionally, it has been noted for reducing morphine withdrawal symptoms in experimental models, indicating a broader pharmacological profile .

The synthesis of Petrosaspongiolide M can be approached through various methodologies, often involving complex organic synthesis techniques. One notable method includes:

  • Pyridine C-H Functionalization: This method utilizes pyridine derivatives as starting materials and employs radical disconnection strategies along with late-stage C-H functionalization to construct the tetracyclic framework characteristic of spongian alkaloids, including Petrosaspongiolide M. The process typically requires controlled conditions to prevent degradation or unwanted side reactions .

Such synthetic routes not only help in producing Petrosaspongiolide M but also facilitate the exploration of structural analogs that may exhibit enhanced biological activities.

Petrosaspongiolide M has several promising applications:

  • Pharmaceutical Development: Due to its potent inhibitory effects on phospholipase A2, it is being investigated as a potential treatment for inflammatory diseases.
  • Research Tool: The compound serves as a valuable tool in biochemical research for studying the role of phospholipase A2 in various physiological and pathological processes.
  • Potential Drug Candidate: Given its unique mechanism of action and efficacy in reducing inflammation, it holds promise as a candidate for drug development aimed at treating conditions such as arthritis or other inflammatory disorders.

Interaction studies have revealed that Petrosaspongiolide M specifically binds to the active sites of secretory phospholipase A2 enzymes. This binding is characterized by covalent interactions with lysine residues, which are critical for the enzyme's activity. Such studies are essential for elucidating the molecular mechanisms underlying its inhibitory effects and could guide future modifications to enhance selectivity and potency against specific phospholipase A2 isoforms .

Petrosaspongiolide M shares structural and functional similarities with several other marine-derived compounds known for their anti-inflammatory properties. Here are some comparable compounds:

Compound NameSourceActivityUnique Features
Spongidine AMarine spongePhospholipase A2 inhibitorTetracyclic structure with acetic acid side chain
Spongidine DMarine spongePhospholipase A2 inhibitorSimilar structure but different side chains
Petrosaspongiolide LMarine spongePhospholipase A2 inhibitorMethyl ester derivative of Petrosaspongiolide M
Lyngbya toxinCyanobacteriaCytotoxic propertiesContains unique cyclic structures

Uniqueness of Petrosaspongiolide M: What sets Petrosaspongiolide M apart from these similar compounds is its specific binding mechanism to lysine residues at the active sites of phospholipase A2 enzymes. This unique interaction not only enhances its inhibitory potency but also provides insights into developing targeted therapies against inflammatory diseases.

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

460.28248899 g/mol

Monoisotopic Mass

460.28248899 g/mol

Heavy Atom Count

33

Dates

Last modified: 07-20-2023

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